6-bromo-1-(cyclopropylmethyl)-1H-pyrrolo[3,2-b]pyridine
Overview
Description
6-bromo-1-(cyclopropylmethyl)-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that contains a bromine atom, a cyclopropylmethyl group, and a pyrrolo[3,2-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1-(cyclopropylmethyl)-1H-pyrrolo[3,2-b]pyridine typically involves the bromination of a pyrrolo[3,2-b]pyridine precursor. One common method is the Suzuki–Miyaura cross-coupling reaction, which uses a palladium catalyst to couple a brominated pyridine with a cyclopropylmethyl boronic acid . The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification processes such as crystallization or chromatography are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-bromo-1-(cyclopropylmethyl)-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura reaction, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[3,2-b]pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
6-bromo-1-(cyclopropylmethyl)-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer and anti-inflammatory properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including ligands for catalysis and materials science applications.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 6-bromo-1-(cyclopropylmethyl)-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The exact mechanism depends on the specific application and the biological target being studied .
Comparison with Similar Compounds
Similar Compounds
6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid: This compound shares the bromine and cyclopropylmethyl groups but has a different core structure.
2,2′-bipyridine derivatives: These compounds have similar pyridine-based structures and are used in various applications, including catalysis and materials science.
Uniqueness
6-bromo-1-(cyclopropylmethyl)-1H-pyrrolo[3,2-b]pyridine is unique due to its specific combination of functional groups and its potential applications in diverse fields such as medicinal chemistry and organic synthesis. Its ability to undergo various chemical reactions and form complex derivatives makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
6-bromo-1-(cyclopropylmethyl)pyrrolo[3,2-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c12-9-5-11-10(13-6-9)3-4-14(11)7-8-1-2-8/h3-6,8H,1-2,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTSXTCRDNMESC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CC3=C2C=C(C=N3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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